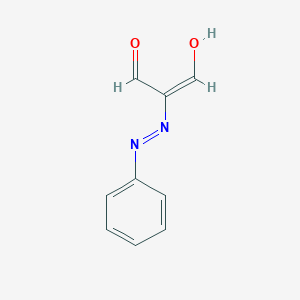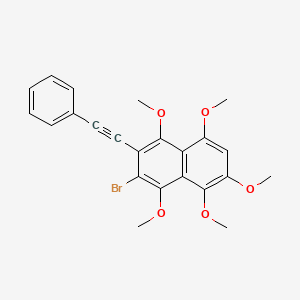
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is a complex organic compound with the molecular formula C23H21BrO5 It is characterized by the presence of multiple methoxy groups and a bromine atom attached to a naphthalene ring, along with a phenylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental considerations are met during large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups and the naphthalene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenylethynyl group can be involved in further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups and the phenylethynyl substituent can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,8-Pentamethoxy-2-(phenylethynyl)naphthalene: Lacks the bromine atom, which can significantly alter its reactivity and applications.
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is unique due to the combination of its bromine atom, multiple methoxy groups, and phenylethynyl substituent
Properties
CAS No. |
136008-97-4 |
|---|---|
Molecular Formula |
C23H21BrO5 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-bromo-1,4,5,6,8-pentamethoxy-2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C23H21BrO5/c1-25-16-13-17(26-2)22(28-4)19-18(16)21(27-3)15(20(24)23(19)29-5)12-11-14-9-7-6-8-10-14/h6-10,13H,1-5H3 |
InChI Key |
QRLDVUMRNGQRRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C(C(=C2OC)Br)C#CC3=CC=CC=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


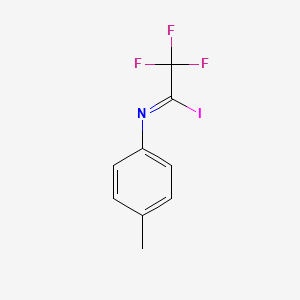
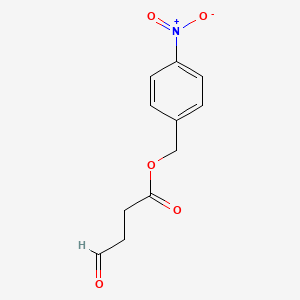
silane](/img/structure/B14283956.png)
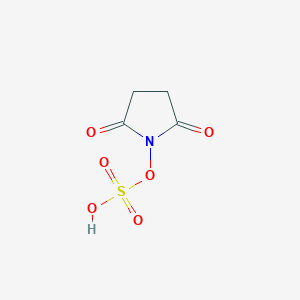
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
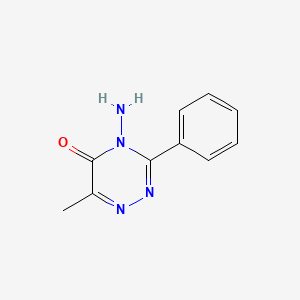
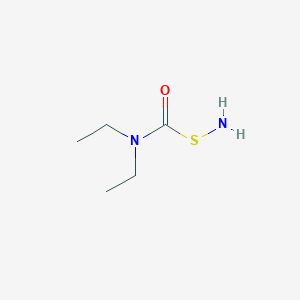
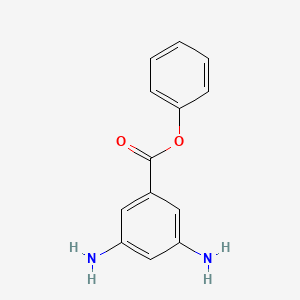
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
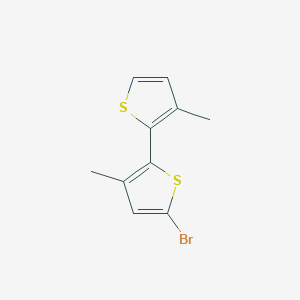

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
